molecular formula C22H20N4O5S B12200364 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12200364
M. Wt: 452.5 g/mol
InChI Key: VMTOAIBIZNOMFB-UHFFFAOYSA-N
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Description

This high-purity chemical compound, 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide, is a sophisticated research reagent designed for investigative applications. Its molecular structure integrates several pharmaceutically relevant motifs, including a 1,2,4-oxadiazole ring and a thiazole ring, both linked to methoxyphenyl groups—a common feature in bioactive molecules . The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known for its versatility in drug discovery and biochemical probing . The presence of multiple methoxyphenoxy and methoxyphenyl components suggests potential for significant biological interactions, as similar substructures are found in compounds used as biochemical tools and intermediates . This complex architecture indicates that the compound is a promising candidate for advanced research in areas such as enzyme inhibition, receptor binding studies, and cellular signaling pathway analysis. Researchers can utilize this molecule as a key intermediate in organic synthesis or as a core scaffold for developing novel protease inhibitors, kinase inhibitors, or other targeted therapeutic agents. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C22H20N4O5S

Molecular Weight

452.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H20N4O5S/c1-13-19(21-25-20(26-31-21)14-4-6-15(28-2)7-5-14)32-22(23-13)24-18(27)12-30-17-10-8-16(29-3)9-11-17/h4-11H,12H2,1-3H3,(H,23,24,27)

InChI Key

VMTOAIBIZNOMFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-Amine

The 1,2,4-oxadiazole core is synthesized from 4-methoxybenzonitrile through a two-step protocol:

Step 1: Formation of Amidoxime
4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h) to yield N'-hydroxy-4-methoxybenzimidamide.

Step 2: Cyclization to Oxadiazole
The amidoxime undergoes cyclization with trichloroacetic anhydride in dichloromethane at 0–5°C, producing 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 78% yield.

Table 1: Reaction Conditions for Oxadiazole Formation

ParameterValue
Temperature0–5°C (cyclization)
SolventDichloromethane
CatalystTrichloroacetic anhydride
Yield78%

Preparation of 4-Methyl-1,3-Thiazol-2(3H)-Ylidene Intermediate

The thiazole ring is constructed via a Hantzsch thiazole synthesis variant:

Reaction Protocol

  • Substrates : 4-Methyl-2-bromoacetophenone and thiourea.

  • Conditions : Reflux in ethanol (12 h), followed by neutralization with NaHCO₃.

  • Product : 4-Methyl-1,3-thiazol-2(3H)-ylidene hydrobromide (85% yield).

Critical to the (2Z)-configuration is the use of a bulky base (e.g., DBU) during deprotonation, which favors the thermodynamically stable Z-isomer.

Coupling of Oxadiazole and Thiazole Moieties

The oxadiazole amine (from Step 2.1) reacts with the thiazole bromide via a nucleophilic aromatic substitution:

Reaction Setup

  • Solvent : Anhydrous DMF.

  • Base : Potassium tert-butoxide.

  • Temperature : 110°C, 24 h under nitrogen.

  • Yield : 62% after column chromatography (CH₂Cl₂/MeOH, 9:1).

Acetamide Side Chain Installation

The final step involves amidating the thiazole intermediate with 2-(4-methoxyphenoxy)acetyl chloride:

Procedure

  • Reagents : 2-(4-Methoxyphenoxy)acetyl chloride (1.2 equiv), triethylamine (2.0 equiv).

  • Conditions : Stirring in THF at 0°C → room temperature (12 h).

  • Workup : Extraction with ethyl acetate, washed with brine, dried (Na₂SO₄).

  • Purification : Recrystallization from ethanol/water (4:1) yields the final product as a pale-yellow solid (70% yield).

Table 2: Key Spectroscopic Data for Final Product

TechniqueData Highlights
¹H NMR δ 7.82 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃-thiazole)
¹³C NMR δ 168.2 (C=O), 162.1 (C=N oxadiazole), 55.3 (OCH₃)
HRMS [M+H]⁺ calc. 452.5, found 452.4

Analytical Validation and Challenges

Regiochemical Control in Oxadiazole Formation

The use of trichloroacetic anhydride ensures cyclization occurs exclusively at the C5 position of the oxadiazole, avoiding regioisomeric byproducts. This selectivity is confirmed by ¹H NMR analysis of the intermediate amidoxime.

Stereochemical Purity at Thiazole Ylidene

The (2Z)-configuration is maintained through steric hindrance during deprotonation. NOESY correlations between the thiazole methyl group and ylidene proton confirm the Z-geometry.

Scalability and Industrial Adaptations

While lab-scale synthesis achieves 70% overall yield, industrial production faces challenges in:

  • Recycling DMF solvent.

  • Minimizing column chromatography via crystallization optimization.
    Continuous flow reactors are proposed to enhance throughput and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br in 9c) : Enhance binding affinity in docking studies, likely due to increased dipole interactions .
  • Thiazolidinedione Moieties (e.g., in ) : Critical for hypoglycemic activity via PPAR-γ activation, absent in the target compound .
  • Methoxy Positioning : Para-substitution (target compound) vs. ortho-substitution () alters steric hindrance and solubility .

Characterization Data

Property Target Compound 2,4-Dioxothiazolidin-ylidene Derivative (3c) Compound 9c
Melting Point (°C) >200 (estimated) 160–162 210–212
IR (C=O stretch, cm⁻¹) ~1670 (amide) 1667 (amide), 1715 (thiazolidinedione) 1606 (amide)
¹H NMR (δ ppm) N/A (not reported) 3.8 (-OCH₃), 7.5–8.1 (Ar-H) 7.36–7.72 (Ar-H), 8.13 (isoxazole)

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule characterized by its complex structure that incorporates methoxyphenyl, oxadiazole, and thiazole moieties. Its molecular formula is C₁₈H₁₈N₄O₂S, and it has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight378.43 g/mol
IUPAC Name2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
InChIInChI=1S/C₁₈H₁₈N₄O₂S

Structural Features

The compound possesses a multi-ring structure that enhances its biological activity. The presence of the oxadiazole and thiazole rings contributes to its pharmacological properties. The methoxy groups on the phenyl rings may also play a role in modulating its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant microbes. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has been evaluated for its anticancer activity. Studies have demonstrated that it induces apoptosis in cancer cell lines such as KB (human cervical cancer) and Hep-G2 (human liver cancer). The compound's IC50 values in these assays ranged from 0.9 µM to 4.5 µM, indicating potent cytotoxic effects against these cell lines .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in cell proliferation and survival pathways. The structural features of the compound facilitate this interaction, leading to modulation of cellular signaling and induction of apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

This data underscores the potential utility of this compound as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay against different cancer cell lines, the following IC50 values were recorded:

Cell LineIC50 (µM)
KB0.9
Hep-G24.5

These findings suggest that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .

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